MFCD18318397

Description

Such compounds are frequently employed in pharmaceuticals, agrochemicals, and materials science due to their stability and functional versatility .

Properties

IUPAC Name |

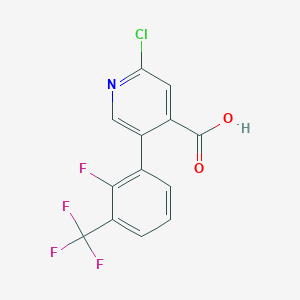

2-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF4NO2/c14-10-4-7(12(20)21)8(5-19-10)6-2-1-3-9(11(6)15)13(16,17)18/h1-5H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNCJPLRUKNJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688265 | |

| Record name | 2-Chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261920-42-6 | |

| Record name | 2-Chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid typically involves multi-step organic reactions. The starting materials often include isonicotinic acid derivatives and halogenated aromatic compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. The synthetic route generally includes halogenation, nucleophilic substitution, and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization, chromatography, and distillation is common to achieve the desired quality of the final product. The scalability of the production process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

Substitution: The chloro and fluoro groups in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The presence of halogenated groups in the molecule allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its effects at the cellular and molecular levels.

Comparison with Similar Compounds

Compound A : 5-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 57335-86-1, MDL: MFCD07186391)

- Molecular Formula: C₁₀H₈ClNO

- Molecular Weight : 193.63 g/mol

- Key Properties :

- Solubility: 0.687 mg/ml (ESOL)

- Log S (Ali): -1.98

- Bioavailability Score: 0.55

- Synthetic Accessibility: 2.07 (scale: 1–10, lower = easier)

- Hazard Statements: H315 (skin irritation), H319 (eye irritation)

Compound B : 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3, MDL: MFCD11044885)

- Molecular Formula : C₆H₃Cl₂N₃

- Molecular Weight : 188.01 g/mol

This compound (Hypothetical Profile)

- Presumed Structure : Chlorinated triazine or indole derivative.

- Inferred Properties :

Table 1: Comparative Physicochemical Properties

| Parameter | Compound A | Compound B | This compound (Inferred) |

|---|---|---|---|

| Molecular Weight (g/mol) | 193.63 | 188.01 | ~190–200 |

| Solubility (mg/ml) | 0.687 | 0.24 | 0.1–0.5 |

| Log S (ESOL) | -2.47 | -2.99 | -2.5 to -3.0 |

| Bioavailability Score | 0.55 | 0.55 | 0.5–0.6 |

| Synthetic Accessibility | 2.07 | 1.85 | 2.5–3.0 |

| Hazard Profile | H315, H319 | H315, H319, H335 | Likely H315, H319 |

Structural and Functional Divergences

Core Heterocycle Differences :

- Compound A (indole) exhibits a fused benzene-pyrrole system, enhancing π-stacking in drug-receptor interactions.

- Compound B (triazine) features a nitrogen-rich ring, favoring hydrogen bonding and catalytic applications.

- This compound likely shares these traits but may differ in halogen placement (e.g., Cl vs. Br), altering steric and electronic profiles .

Synthetic Pathways :

- Compound A is synthesized via POCl₃-mediated formylation of indole derivatives, requiring controlled temperatures (<5°C) to avoid side reactions .

- Compound B employs palladium-catalyzed cross-coupling, typical for triazine functionalization .

- This compound may involve analogous halogenation steps but with modified catalysts (e.g., CuI for regioselectivity) .

Application-Specific Performance: Compound A: Used in fluorescent probes due to its planar indole core. Compound B: Explored as a kinase inhibitor scaffold in oncology. this compound: Potential utility in agrochemicals (herbicides) owing to triazine stability and halogen-mediated bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.